POLYADENYLIC ACID-DODECATHYMIDYLIC ACID
Description
Polyadenylic Acid-Dodecathymidylic Acid (CAS 118539-73-4) is a synthetic polynucleotide complex formed by the base pairing of polyadenylic acid (Poly(A)) and dodecathymidylic acid. Polyadenylic acid consists of repeating adenosine monophosphate units linked by phosphodiester bonds, while dodecathymidylic acid is a 12-mer oligonucleotide composed of thymidine monophosphate residues. This complex adopts a double-stranded helical structure stabilized by adenine-thymine (A-T) base pairing.
Properties
CAS No. |
118539-73-4 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Structure : Double-stranded, with Poly(A) (ribonucleotide) hybridizing to dodecathymidylic acid (deoxyribonucleotide).
- Applications : Used in nucleic acid research, including hybridization studies, RNA/DNA precipitation, and as a model for investigating polynucleotide interactions .
Comparison with Similar Polynucleotide Complexes
Base Pairing and Stability
The stability of polynucleotide complexes depends on base composition, hydrogen bonding, and strand length.
Key Findings :
- A-T vs. A-U Stability : A-T pairing (as in this compound) may confer higher stability than A-U (Poly(A:U)) due to the deoxyribose backbone’s resistance to hydrolysis, though direct Tm data is lacking .
- Impact of Mismatches: Introducing inosinic acid (I) into Poly(A) reduces duplex stability by disrupting hydrogen bonding, as seen in Poly(A:I) .
Structural and Electrochemical Properties
- This compound : Likely exhibits irreversible electrochemical reduction at mercury electrodes, similar to Poly(A), due to protonation-dependent reduction mechanisms .
- Poly(A:U): Shows cooperative structural transitions at acidic pH, unlike Poly(A:I), which loses this cooperativity with increasing inosinic acid content .
- Polycytidylic Acid (Poly(C)) : Less characterized but shares configurational similarities with Poly(A) at neutral pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
